4-(Pyridin-3-yl)butanoic acid hydrochloride
Description
4-(Pyridin-3-yl)butanoic acid hydrochloride is a pyridine-containing carboxylic acid derivative with a hydrochloride salt. While direct structural data from PubChem is unavailable due to technical limitations , its nomenclature suggests a butanoic acid chain linked to the 3-position of a pyridine ring, protonated as a hydrochloride salt. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as those in EP 4374877 A2, which highlights pyridine derivatives as key building blocks for bioactive molecules . Its physicochemical properties, including solubility and stability, are influenced by the pyridine ring’s aromaticity and the carboxylic acid’s polarity.
Properties
IUPAC Name |
4-pyridin-3-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAUXLCJVRFGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176446-91-6 | |
| Record name | 3-Pyridinebutanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176446-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(pyridin-3-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(Pyridin-3-yl)butanoic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring attached to a butanoic acid moiety. Its molecular formula is CHClNO, and it exhibits a melting point range of approximately 152-158°C. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to act as an inhibitor of specific enzymes, potentially affecting metabolic pathways involved in disease processes.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial in conditions such as inflammation and cancer.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, derivatives containing the pyridine moiety have shown moderate activity against viruses such as HSV-1. The mechanism involves the inhibition of viral replication, which was assessed using Vero cell lines infected with the virus. The compound demonstrated an IC value indicative of its effectiveness in reducing viral load in vitro .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In a study assessing its minimal inhibitory concentration (MIC), the compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacterial strains. Notably, it showed significant efficacy against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL .
Case Studies
- In Vivo Studies : In a mouse model, the administration of this compound resulted in reduced inflammation markers when subjected to carrageenan-induced edema tests. This suggests potential applications in treating inflammatory diseases .
- Comparative Studies : A comparative analysis with other known antibacterial agents indicated that while this compound was less potent than ciprofloxacin (MIC = 2 μg/mL), it still holds promise for development as an alternative treatment option .
Research Findings Summary Table
Scientific Research Applications
Chemical Properties and Structure
4-(Pyridin-3-yl)butanoic acid hydrochloride has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 201.65 g/mol
The compound features a pyridine ring attached to a butanoic acid moiety, which contributes to its biological activity and interaction with various molecular targets.
Neuropharmacology
This compound has been studied for its potential neuropharmacological effects. It acts as a modulator of neurotransmitter systems, particularly:
- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that this compound enhances memory retention in rodent models by modulating nAChRs, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases .
- N-Methyl-D-Aspartate (NMDA) Receptors : Binding affinity studies show that it interacts with NMDA receptors, which are crucial for synaptic plasticity and memory formation .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways. Studies have highlighted its potential as an IRAK (Interleukin-1 Receptor Associated Kinases) inhibitor, which could be beneficial in treating autoimmune diseases and other inflammatory conditions .
The biological activity of this compound is notable for its ability to:
- Inhibit ion channels, contributing to its neuropharmacological effects.
- Modulate biochemical pathways by acting as an enzyme inhibitor, specifically impacting nicotinamide adenine dinucleotide (NAD) biosynthesis .
Case Studies and Research Findings
- Neuropharmacological Studies : In experiments involving various pyridine derivatives, this compound significantly improved cognitive functions, showcasing its potential as a therapeutic agent for memory-related disorders .
- Receptor Binding Studies : The compound exhibited high affinity for both nAChRs and NMDA receptors, indicating its selectivity and potential reduced side effects compared to broader-spectrum neuropharmacological agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Derivatives (3b–3f)
Compounds 3b–3f () share a pyridazine core substituted with aryl groups and a butanoic acid hydrochloride side chain. Key differences include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF$_3$, Cl) : Increase melting points and stabilize the hydrochloride salt via enhanced ionic interactions .
- Methoxy Groups : Lower melting points due to reduced crystallinity .
- Yields : Vary with steric and electronic effects during synthesis; bulky substituents (e.g., 3f ) show higher yields (70%) .
Aromatic Amine Derivatives
- 4-(3-Aminophenyl)butanoic Acid Hydrochloride (): Features an aniline substituent instead of pyridine. No melting point data is provided, but the molecular formula (C${10}$H${12}$ClNO$_2$) suggests a molecular weight of ~213.66 g/mol.
Heterocyclic Amine Derivatives
- 4-(Piperidin-1-yl)butanoic Acid Hydrochloride (): Molecular Formula: C$9$H${17}$NO$_2$·HCl. Molecular Weight: 207.7 g/mol. The piperidine ring enhances hydrophobicity and may improve membrane permeability compared to pyridine derivatives.
- 4-(Dimethylamino)butanoic Acid Hydrochloride (): Molecular Formula: C$6$H${14}$ClNO$_2$. Molecular Weight: 181.66 g/mol. The dimethylamino group is a stronger base than pyridine, increasing water solubility at physiological pH .
Positional Isomers
Functional Group Variations
- 4-Oxo-4-(Pyridin-3-yl)butanoic Acid (): Replaces the butanoic acid chain with a ketone, reducing acidity (pKa ~5–6 for ketones vs. ~2–3 for carboxylic acids). This change impacts binding to targets like enzymes or receptors.
Fluorinated Derivatives
- (S)-3-Amino-4-(2-Fluorophenyl)butanoic Acid Hydrochloride (): Molecular Formula: C${10}$H${11}$FClNO$_2$. The fluorine atom increases lipophilicity and metabolic stability, making it pharmacokinetically favorable compared to non-fluorinated analogs.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(pyridin-3-yl)butanoic acid hydrochloride, and how do their yields compare?
Methodological Answer:
The compound is typically synthesized via a two-step process:
- Step 1: Condensation of pyridine-3-carboxaldehyde with diethyl malonate under basic conditions to form γ-keto ester intermediates.
- Step 2: Hydrolysis of the ester followed by hydrochloric acid treatment to yield the hydrochloride salt. Reported yields range from 60–75% for this route, depending on reaction optimization (e.g., solvent choice, temperature) .
Alternative routes include direct carboxylation of 3-pyridinyl Grignard reagents, though these methods often require stringent anhydrous conditions and show lower yields (~45–55%) due to side reactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: NMR (DMSO-d6) shows distinct signals: δ 8.8–8.9 ppm (pyridinyl H-2/H-6), δ 2.6–3.1 ppm (methylene protons adjacent to carbonyl), and δ 12.5 ppm (broad, carboxylic acid proton, absent in hydrochloride form). NMR confirms carbonyl (δ 172 ppm) and pyridinyl carbons (δ 125–150 ppm) .
- FT-IR: Strong absorption at 1700–1720 cm (C=O stretch) and 2500–3000 cm (O-H/N-H stretches in hydrochloride form) .
- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 180.1 (free acid) and [M-Cl] at m/z 179.2 for the hydrochloride .
Advanced: How can researchers address contradictory melting point data reported for this compound in literature?
Methodological Answer:
Discrepancies in melting points (e.g., 165–170°C vs. 175–180°C) may arise from:
- Polymorphism: Recrystallization solvents (e.g., ethanol vs. acetone) can produce different crystalline forms. Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Hydration State: Ensure the compound is fully anhydrous by drying under vacuum (40°C, 24 hrs) before measurement.
- Impurity Profile: Purity >98% (HPLC) is critical; residual solvents or unreacted intermediates lower observed melting points .
Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays without compromising stability?
Methodological Answer:
- Solvent Systems: Use DMSO for stock solutions (50 mM), diluted in PBS (pH 7.4) to ≤1% DMSO. Precipitation at neutral pH is common due to the carboxylic acid group; adjust to pH 5–6 for stability.
- Co-solvents: Add 10–20% PEG-400 or cyclodextrin derivatives to enhance aqueous solubility.
- Temperature Control: Store solutions at 4°C and avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydrochloride salt .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Drug Synthesis: Used in preparing kinase inhibitors (e.g., EGFR inhibitors) by coupling with heterocyclic amines via amide bonds.
- Metal Chelation Studies: The pyridinyl and carboxylic acid groups enable coordination with transition metals (e.g., Cu, Fe) for catalytic or diagnostic applications .
Advanced: How do steric effects of the pyridin-3-yl group influence regioselectivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Steric Hindrance: The meta-position of the pyridinyl nitrogen directs nucleophiles (e.g., amines) to attack the carbonyl carbon from the less hindered side, favoring β-ketoamide formation.
- Electronic Effects: The electron-withdrawing pyridinyl group increases electrophilicity of the carbonyl, accelerating reactions with weak nucleophiles (e.g., anilines). Computational modeling (DFT) can predict attack angles and transition states .
Basic: What chromatographic methods are recommended for purity analysis?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in HO) and B (0.1% TFA in acetonitrile). Gradient: 5–95% B over 20 min. Retention time: ~8.2 min .
- TLC: Silica gel 60 F, eluent = ethyl acetate:methanol:acetic acid (70:25:5); R = 0.4 .
Advanced: How can researchers resolve overlapping 1H^1H1H NMR signals caused by similar proton environments?
Methodological Answer:
- 2D NMR: Utilize COSY and HSQC to assign coupled protons (e.g., distinguishing methylene protons at δ 2.6 vs. 3.0 ppm).
- Solvent Variation: Switch to CDCl or DO to alter chemical shifts and reduce signal overlap.
- Dynamic NMR: Conduct variable-temperature experiments to separate broadened signals from exchangeable protons .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Avoid inhalation; work in a fume hood.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Storage: Keep in a desiccator at room temperature; hygroscopic properties may degrade the hydrochloride salt .
Advanced: What in silico tools predict the pharmacokinetic properties of derivatives of this compound?
Methodological Answer:
- ADMET Prediction: Software like SwissADME or ADMETlab2.0 estimates logP (1.2–1.8), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma half-life.
- Metabolism Prediction: Use GLORY or Meteor to identify potential Phase I oxidation sites (e.g., pyridinyl ring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
